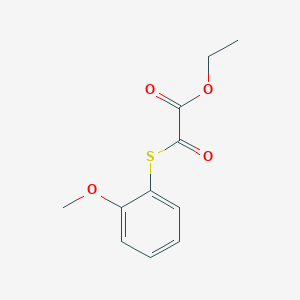
2-(n-Hexylthio)thiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(n-Hexylthio)thiophenol is an organosulfur compound that belongs to the class of thiophenols. Thiophenols are characterized by the presence of a thiol group (-SH) attached to an aromatic ring. In this case, the compound has a hexylthio group (-S-C6H13) attached to the thiophenol structure. Thiophenols are known for their distinct odor and are used in various chemical applications due to their reactivity and ability to form strong bonds with metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Hexylthio)thiophenol typically involves the reaction of thiophenol with hexyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of thiophenol attacks the carbon atom of hexyl bromide, displacing the bromide ion and forming the desired product.
Reaction Conditions:
Reagents: Thiophenol, hexyl bromide, sodium hydroxide or potassium hydroxide
Solvent: Typically an organic solvent such as ethanol or acetone
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(n-Hexylthio)thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution on the aromatic ring.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolates, reduced sulfur species
Substitution: Halogenated or nitrated thiophenol derivatives
Applications De Recherche Scientifique
2-(n-Hexylthio)thiophenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, dyes, and other materials due to its reactivity and ability to form strong bonds with metals.
Mécanisme D'action
The mechanism of action of 2-(n-Hexylthio)thiophenol involves its interaction with various molecular targets and pathways. The thiol group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophenol (Benzenethiol): The simplest aromatic thiol with a similar structure but without the hexylthio group.
2-Methylthiophenol: A thiophenol derivative with a methyl group instead of a hexylthio group.
4-Chlorothiophenol: A thiophenol derivative with a chlorine atom on the aromatic ring.
Uniqueness
2-(n-Hexylthio)thiophenol is unique due to the presence of the hexylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-hexylsulfanylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,13H,2-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRVILAEHLNRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=CC=C1S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate](/img/structure/B7989649.png)









